3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid
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Overview
Description
3-(11-hydroxyundecyloxy)phenylacrylic acid , belongs to the class of carboxylic acids. Its chemical formula is C18H26O4 . The compound features a phenyl group linked to an unsaturated propenoic acid moiety via an 11-carbon alkyl chain.
Preparation Methods
Synthetic Routes::
Esterification and Hydrolysis Method:
Alternative Route:
Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, the synthetic routes mentioned above can be adapted for larger-scale production.
Chemical Reactions Analysis
3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid can undergo various reactions:
Oxidation: It may be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the double bond yields the corresponding saturated carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Reagents like sodium hydroxide (for hydrolysis), bromine (for oxidation), and reducing agents (e.g., lithium aluminum hydride) are commonly used.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential anti-inflammatory or antioxidant properties.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for functional materials.
Mechanism of Action
The exact mechanism remains an area of ongoing research. its hydrophobic alkyl chain and phenyl group suggest interactions with cellular membranes or receptors. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
137911-05-8 |
---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[4-(11-hydroxyundecoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H30O4/c21-16-8-6-4-2-1-3-5-7-9-17-24-19-13-10-18(11-14-19)12-15-20(22)23/h10-15,21H,1-9,16-17H2,(H,22,23) |
InChI Key |
NTHAVQSWRQDKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCCCCCCCCCCCO |
Origin of Product |
United States |
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